molecular formula C8H18Cl2N2 B2972340 {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride CAS No. 1955548-90-9

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride

Cat. No.: B2972340
CAS No.: 1955548-90-9
M. Wt: 213.15
InChI Key: BZLCMPZJPWROJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl. It is a derivative of azabicyclo[3.2.1]octane, a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 1-azabicyclo[3.2.1]octane and formaldehyde.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

  • Purification: The product is then purified to remove any impurities and obtain the final compound in its dihydrochloride form.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic process to produce larger quantities. This may include the use of reactors, separation techniques, and quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride is similar to other compounds with the azabicyclo[3.2.1]octane scaffold, such as 1-azabicyclo[3.2.1]octan-5-amine dihydrochloride and 2-azabicyclo[3.2.1]octane scaffold These compounds share structural similarities but may differ in their functional groups and applications The uniqueness of {1-Azabicyclo[32

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-4-10(7-8)5-3-8;;/h1-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLCMPZJPWROJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.